molecular formula C8H6Cl2F2O2 B1409992 3,4-Dichloro-2-(difluoromethoxy)anisole CAS No. 1806321-35-6

3,4-Dichloro-2-(difluoromethoxy)anisole

Cat. No.: B1409992
CAS No.: 1806321-35-6
M. Wt: 243.03 g/mol
InChI Key: RQPQBGBZRGFDNL-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-(difluoromethoxy)anisole is a chemical compound with the molecular formula C8H6Cl2F2O2 and a molecular weight of 243.03 g/mol It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to an anisole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-(difluoromethoxy)anisole typically involves the introduction of difluoromethoxy and dichloro groups onto an anisole ring. One common method involves the reaction of 3,4-dichloroanisole with difluoromethylating agents under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-(difluoromethoxy)anisole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3,4-Dichloro-2-(difluoromethoxy)anisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-(difluoromethoxy)anisole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-2-(difluoromethoxy)anisole is unique due to the presence of both difluoromethoxy and dichloro groups on the anisole ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, which can be advantageous in various applications .

Properties

IUPAC Name

1,2-dichloro-3-(difluoromethoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c1-13-5-3-2-4(9)6(10)7(5)14-8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPQBGBZRGFDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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